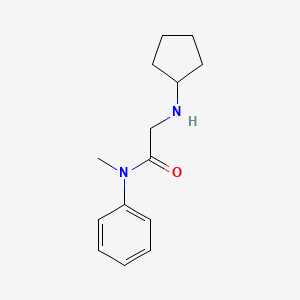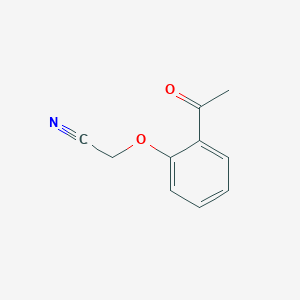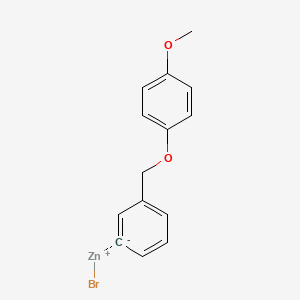
3-(4-Methoxyphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a solution of this compound in tetrahydrofuran, a common solvent for organometallic reagents. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(4-methoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-(4-methoxyphenoxymethyl)phenyl bromide+Zn→3-(4-methoxyphenoxymethyl)phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Substitution: Participates in substitution reactions where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and imines are common electrophiles used in nucleophilic addition reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize organozinc compounds.
Major Products
Alcohols: Formed from the addition of this compound to aldehydes or ketones.
Amines: Result from reactions with imines.
Biaryl Compounds: Produced through cross-coupling reactions with aryl halides.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenoxymethyl)phenylzinc bromide is utilized in various scientific research fields:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential in drug development and synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(4-methoxyphenoxymethyl)phenylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical transformations. The phenylzinc bromide moiety acts as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is facilitated by the stabilization of the organozinc compound in tetrahydrofuran, which helps maintain its reactivity and solubility.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- tert-Butylzinc bromide
- 4-Fluorophenylzinc bromide
Uniqueness
3-(4-methoxyphenoxymethyl)phenylzinc bromide is unique due to the presence of the methoxyphenoxymethyl group, which imparts specific reactivity and selectivity in chemical reactions. This functional group can influence the electronic properties of the phenyl ring, making it distinct from other phenylzinc compounds.
Propiedades
Fórmula molecular |
C14H13BrO2Zn |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methoxy-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C14H13O2.BrH.Zn/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XHQUAZBMAXZSLY-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



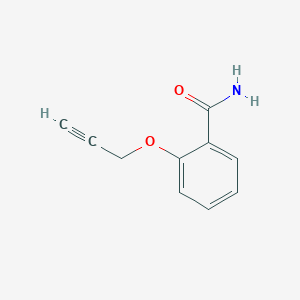
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
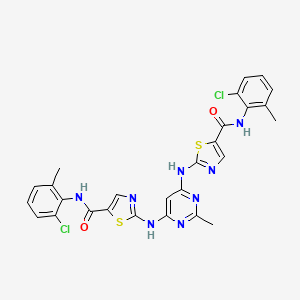
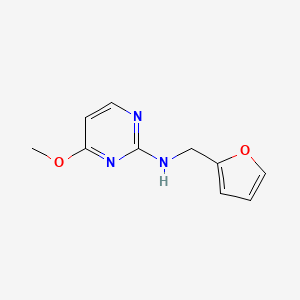
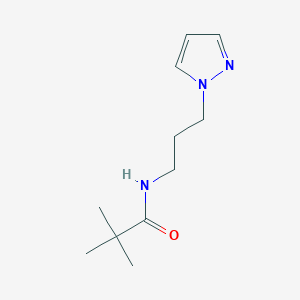
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
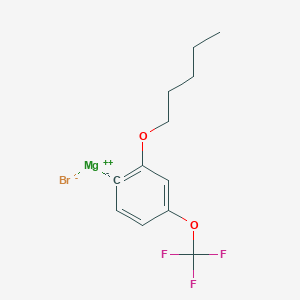
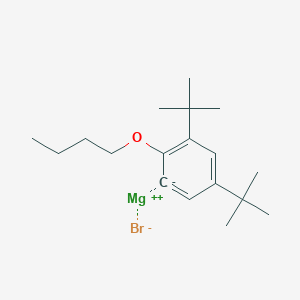

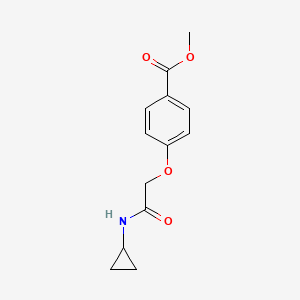
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
